Product packaging for Rubazoic acid(Cat. No.:CAS No. 909-59-1)

Rubazoic acid

Cat. No.: B12891438
CAS No.: 909-59-1
M. Wt: 359.4 g/mol
InChI Key: RDYJVCSNESZYOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rubazoic Acid is a synthetically produced organic acid of significant interest in biochemical and pharmaceutical research. Its core research value lies in its potential application as a model compound for studying the mechanisms of aromatic carboxylic acids. The primary mechanism of action for compounds in this class, such as benzoic acid, involves the disruption of intracellular pH homeostasis in microbial cells. The undissociated acid molecule can penetrate the cell membrane and dissociate in the more neutral cytosol, leading to a accumulation of hydrogen ions and anion species. This activity can inhibit essential metabolic enzymes, deplete cellular ATP stores, and ultimately suppress microbial growth, making such compounds valuable for investigating antimicrobial and preservative strategies . Researchers utilize this compound in various in vitro studies, including the development of novel preservation systems, exploration of metabolic pathways in model organisms, and as a building block in synthetic organic chemistry for more complex molecular entities. Consistent with its research grade, this product is provided as a high-purity crystalline solid. It is strictly intended for laboratory analysis and For Research Use Only. It is not intended for direct diagnostic, therapeutic, or any form of human or animal use. Researchers should consult the safety data sheet and conduct appropriate risk assessments prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17N5O2 B12891438 Rubazoic acid CAS No. 909-59-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

909-59-1

Molecular Formula

C20H17N5O2

Molecular Weight

359.4 g/mol

IUPAC Name

5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)imino]-2-phenylpyrazol-3-one

InChI

InChI=1S/C20H17N5O2/c1-13-17(19(26)24(22-13)15-9-5-3-6-10-15)21-18-14(2)23-25(20(18)27)16-11-7-4-8-12-16/h3-12,17H,1-2H3

InChI Key

RDYJVCSNESZYOX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=C2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4

Origin of Product

United States

Advanced Synthetic Methodologies for Rubazoic Acid and Its Derivatives

One-Pot Synthetic Protocols for Rubazoic Acid Formationnih.govresearchgate.netresearchgate.net

Recent breakthroughs have led to the development of experimentally simple and highly practical one-pot procedures for the synthesis of this compound derivatives. nih.govresearchgate.net These methods offer significant advantages by providing direct access to a wide array of derivatives without the need to isolate potentially hazardous intermediates. nih.govresearchgate.net

Oxidative Diazidation and Reductive Work-up Strategiesnih.govchemistryviews.org

A key one-pot strategy involves the oxidative diazidation of suitable precursors followed by a reductive work-up. nih.gov This protocol begins with the diazidation of pyrazolones using reagents like sodium azide (B81097) in the presence of iodine in dimethyl sulfoxide (B87167) (DMSO) at room temperature. chemistryviews.org The resulting diazidated intermediates undergo dimerization upon treatment with a reducing agent, such as a saturated aqueous sodium thiosulfate (B1220275) solution, to yield the final this compound derivatives. chemistryviews.org This approach is notable for avoiding the isolation of the diazido compounds, which can be hazardous. nih.gov The reaction sequence allows for the formation of various this compound derivatives with different substituents in moderate to good yields. chemistryviews.org

Synthesis from 1H-Pyrazol-5(4H)-onesnih.govresearchgate.netresearchgate.net

The one-pot synthesis of this compound is effectively achieved starting from readily available 1H-pyrazol-5(4H)-ones. nih.govresearchgate.netresearchgate.net These precursors are versatile and can be substituted with various functional groups, allowing for the creation of a diverse library of this compound analogues. chemistryviews.org The reaction of 3-methyl-1-phenylpyrazol-5-one with reagents like mesyl azide and potassium carbonate in a suitable solvent can also yield this compound derivatives in a one-pot fashion. researchgate.net This accessibility and the straightforward nature of the protocol make 1H-pyrazol-5(4H)-ones valuable starting materials in modern synthetic efforts. nih.govresearchgate.net

Multi-Step Synthetic Approaches for Challenging this compound Variantsnih.govsaudijournals.com

While one-pot syntheses are efficient for many derivatives, more challenging variants of this compound often require multi-step approaches for successful preparation. nih.gov These methods provide greater control over the reaction sequence, which is crucial when dealing with sensitive substrates or when specific isomers are desired. A common multi-step route involves the nitrosation of a pyrazolone (B3327878) derivative, followed by reduction and subsequent diazotization. saudijournals.com

Controlled Hydrogenation Conditions in this compound Synthesisnih.govchemistryviews.orgsaudijournals.com

Controlled hydrogenation is a critical step in certain multi-step syntheses of this compound. nih.gov For more challenging substrates, an alternative to the one-pot reductive work-up is the isolation of the diazido intermediates, which are then reduced using hydrogen over a Palladium on carbon (Pd/C) catalyst. chemistryviews.org This method often leads to improved yields for difficult-to-synthesize derivatives. chemistryviews.org

The choice of reduction conditions significantly impacts the product distribution. For instance, in the synthesis from 1-(4-sulphophenyl)-3-methyl-2-pyrazolin-5-one (SPMP), the reduction of its nitroso derivative can be performed under different conditions. saudijournals.com Low-temperature reduction (0-5°C) using zinc and ammonium (B1175870) chloride leads to a mixture of the desired amine and a significant amount of the this compound derivative as a byproduct. In contrast, high-temperature reduction (100-105°C) with zinc and hydrochloric acid yields the amine with very little this compound formation. saudijournals.com

Table 1: Effect of Reduction Temperature on Product Yield

ProcessStarting Material (Oxime)Reducing AgentsTemperature (°C)Amine Yield (%)This compound Yield (%)
B-1 28.3 g7.8 g Zn, 8 g NH4Cl3-585-8624-25
B-2 28.3 g23 g Zn, 85 ml HCl100-10597-982-3

Data sourced from a kinetic study on this compound formation. saudijournals.com

Alternative Two-Step Procedures for this compound Derivativesnih.govchemistryviews.orgsaudijournals.com

Alternative two-step procedures have been developed to optimize the synthesis of specific this compound derivatives. nih.govchemistryviews.org A typical sequence begins with the nitrosation of a starting material like p-Sulphophenyl-3-methyl-5-pyrazolone (SPMP) using sodium nitrite (B80452) and hydrochloric acid at low temperatures (0-5°C). saudijournals.com The resulting nitroso compound, which exists in an oxime form, is then reduced to form an amine hydrochloride. saudijournals.com

The final step is the diazotization of this amine. During this step, the nitrous acid formed in situ can act as both a diazotizing and an oxidizing agent. saudijournals.com The temperature and pH at this stage are critical; for example, increased temperatures during diazotization can lead to the formation of this compound through the oxidative action of nitrous acid. saudijournals.com In some procedures, after the reduction step, the pH is raised, and aeration is used to oxidize the amine to form the this compound product. saudijournals.com

Derivatization Strategies for this compound Analogueschemistryviews.orgresearchgate.net

The synthesis of a broad range of this compound analogues is made possible by the derivatization of the core pyrazolone structure. chemistryviews.orgresearchgate.net By starting with variously substituted 1H-pyrazol-5(4H)-ones, a wide variety of functional groups can be introduced into the final this compound molecule. chemistryviews.org This flexibility allows for the tuning of the dye's properties, such as its color and solubility. The one-pot and multi-step synthetic protocols are adaptable to a range of substituted pyrazolones, providing access to a diverse library of this compound derivatives. chemistryviews.orgresearchgate.net This strategic derivatization is essential for exploring the potential applications of these compounds in areas like functional dyes for sensors or materials. chemistryviews.org

Synthesis of Structurally Diverse this compound Derivatives

A range of methodologies has been established to synthesize various this compound derivatives, starting from accessible precursors. These methods provide routes to a wide array of substituted rubazoic acids, which are of interest as functional dyes for applications like sensors. chemistryviews.org

A highly practical and experimentally simple one-pot procedure begins with readily available 1H-pyrazol-5(4H)-ones. researchgate.netnih.gov This protocol involves an oxidative diazidation of the pyrazolone starting material, followed by a reductive work-up. nih.govacs.org The initial diazidation is typically achieved using sodium azide (NaN₃) and iodine in a solvent like dimethyl sulfoxide (DMSO) at room temperature. chemistryviews.org The resulting diazidated intermediate is then dimerized into the final this compound derivative using a reducing agent, such as a saturated aqueous solution of sodium thiosulfate. chemistryviews.org A key advantage of this one-pot method is that it avoids the need to isolate the potentially hazardous diazido intermediates. researchgate.netnih.gov

For substrates that prove more challenging, an alternative two-step procedure has been developed. chemistryviews.orgresearchgate.net In this approach, the isolated diazido intermediate is subjected to reduction using hydrogen gas over a palladium-on-carbon (Pd/C) catalyst, which can lead to improved yields of the desired this compound derivative. chemistryviews.org

Another established synthetic pathway involves the oxidation of aminopyrazolinones or the condensation of these aminopyrazolinones with pyrazolinediones. researchgate.net A specific example is the synthesis of a this compound derivative from 4-amino-1(4-sulphophenyl) 3-methyl-2-pyrazolin-5-one (B87142) (SPMP). saudijournals.com This multi-step process includes the nitrosation of SPMP at low temperatures (0-5ºC) using sodium nitrite and hydrochloric acid, followed by the reduction of the resulting nitroso derivative. saudijournals.com The formation of the this compound structure occurs during the subsequent diazotization step, driven by the oxidizing properties of nitrous acid. saudijournals.com The final step can also be achieved by raising the pH of the amine solution and using aeration to oxidize the amine content to form the this compound. researchgate.net

The table below summarizes various synthetic methodologies for this compound derivatives.

Table 1: Synthetic Methodologies for this compound Derivatives
Starting Material Key Reagents & Conditions Derivative Type Reference(s)
1H-Pyrazol-5(4H)-ones One-Pot: 1) I₂, NaN₃, DMSO, RT; 2) aq. Na₂S₂O₃ General Rubazoic Acids researchgate.net, chemistryviews.org, acs.org
1H-Pyrazol-5(4H)-ones Two-Step: 1) I₂, NaN₃, DMSO, RT; 2) H₂, Pd/C Challenging this compound Variants researchgate.net, chemistryviews.org
1(4-sulphophenyl) 3-methyl-2-pyrazolin-5-one (SPMP) 1) NaNO₂, HCl (0-5°C); 2) Reduction (e.g., Zinc, NH₄Cl); 3) Diazotization/Oxidation Sulfophenyl-substituted this compound saudijournals.com
Aminopyrazolinones Oxidation or Condensation with Pyrazolinediones General Rubazoic Acids researchgate.net

Polymerization of this compound Moieties (e.g., Homopolymers, Copolymers)

While the direct polymerization of this compound itself is not extensively documented, related synthetic strategies have been applied to create novel functional polymers. Specifically, the chemistry of diazidation, central to this compound synthesis, has been extended to monomer synthesis for the creation of specialized polyamides. rsc.org

A notable example is the use of a diazidated malonate derivative as a monomer in a reagent-free, one-pot synthesis of various polyamides. rsc.org This process involves the direct polyamidation between the diazidated malonate monomer and different diamines at room temperature. rsc.org This method is significant as it incorporates geminal diazido moieties directly into the polymer backbone, creating azide-rich polyamides. rsc.org The properties and sensitivities of these resulting copolymers can be tuned by varying the structure of the diamine units used in the polymerization. rsc.org

These azide-rich polyamides are of interest as energetic materials and as platforms for further functionalization. rsc.org The highly reactive geminal diazido units within the polymer backbone can undergo post-polymerization modifications, such as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, allowing for the introduction of additional functionalities and the construction of densely functionalized polymeric structures. rsc.org This approach demonstrates how synthetic techniques related to this compound can be leveraged to build complex, functional copolymers. researchgate.netrsc.org

The table below details the components used in the synthesis of these functional polyamides.

Mechanistic and Kinetic Investigations of Rubazoic Acid Formation

Controlled Fragmentation Reactions Associated with Rubazoic Acid Synthesis

Controlled fragmentation reactions represent a key strategy in the synthesis of certain this compound derivatives and related compounds. These reactions involve the cleavage of specific chemical bonds in a predictable manner to yield the desired molecular structure. Research has highlighted specific pathways where fragmentation is a crucial mechanistic step.

One notable approach involves the controlled fragmentation of diazidated compounds. researchgate.net In this method, precursors such as 1,2-diarylethanones or 1H-pyrazol-5(4H)-ones undergo an initial oxidative diazidation. researchgate.net This step introduces highly reactive diazido groups into the molecule. The subsequent reaction of these diazidated intermediates can be directed towards a controlled fragmentation pathway. For instance, the reaction of 2,2-diazido-1,2-diarylethanones with amine nucleophiles under basic conditions triggers a fragmentation that leads to the formation of amides and aromatic nitriles. researchgate.net A similar principle is applied to the synthesis of this compound derivatives, where a two-step procedure involving oxidative diazidation followed by a reductive work-up or controlled hydrogenation can yield the target compounds. researchgate.net This process can be designed as a one-pot procedure, avoiding the isolation of potentially hazardous diazide intermediates. researchgate.net

Another significant pathway that involves fragmentation is the formation of this compound from the diazotization of specific amino pyrazolone (B3327878) derivatives. researchgate.netsaudijournals.com A kinetic study on the formation of a this compound derivative from 4-amino-1-(4-sulphophenyl)-3-methyl-2-pyrazolin-5-one (4-amino SPMP) illustrates this process. researchgate.netsaudijournals.comresearchgate.net In this synthesis, the amine is diazotized using nitrous acid. saudijournals.comresearchgate.net Besides diazotization, nitrous acid also acts as an oxidizing agent, which can lead to the formation of this compound. saudijournals.comsaudijournals.com The formation of the this compound structure is believed to occur through the oxidative coupling of the parent pyrazolone molecules, a process that inherently involves the fragmentation and rearrangement of intermediate species.

The reduction of the nitroso derivative of p-Sulphophenyl-3-methyl-5-pyrazolone (SPMP) also presents conditions for fragmentation leading to this compound. saudijournals.com The reduction can be performed under different conditions, which influences the product distribution. For example, low-temperature reduction using Zinc and ammonium (B1175870) chloride can result in the formation of both the desired amine and the this compound derivative as a co-product. saudijournals.com The formation of this compound in this context suggests that intermediate species in the reduction pathway are susceptible to fragmentation and subsequent oxidative coupling.

The influence of reaction conditions on the yield of this compound through these fragmentation-associated pathways has been systematically studied. Factors such as pH and temperature significantly affect the rate of formation. For example, in the synthesis from SPMP amine, the conversion to this compound occurs automatically at a pH of 7.0 or higher, with the product yield increasing over time. saudijournals.com This indicates that the fragmentation and subsequent condensation are base-promoted.

Structural Elucidation and Tautomeric Research in Rubazoic Acid Systems

Spectroscopic Characterization for Rubazoic Acid Structural Confirmation

The definitive structure of this compound systems has been established through a combination of powerful spectroscopic techniques. These methods provide a comprehensive view of the molecular framework, including the nature of chemical bonds and the electronic environment of the constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ²H Isotopic Shifts)

NMR spectroscopy has been a cornerstone in the study of this compound derivatives. rsc.org Analysis of ¹H, ¹³C, and ¹⁵N NMR data, in both solution and solid states, has provided critical insights into their molecular structure. rsc.orgresearchgate.net

¹H and ¹³C NMR data have been reported for several this compound derivatives, including 4-(5-hydroxy-1,3-dimethylpyrazol-4-ylmethylidene)-1,3-dimethyl-2-pyrazolin-5-one and 4-(5-hydroxy-1,3-dimethylpyrazol-4-ylimino)-1,3-dimethyl-2-pyrazolin-5-one. rsc.orgresearchgate.net These studies support the presence of a fast proton transfer equilibrium. rsc.org

A key finding from these NMR studies is the observation of isotopic shifts. For instance, the ²H isotopic shifts for the OH signal in CDCl₃ for 4-(5-hydroxy-1,3-dimethylpyrazol-4-ylmethylidene)-1,3-dimethyl-2-pyrazolin-5-one and 4-(5-hydroxy-1,3-dimethylpyrazol-4-ylimino)-1,3-dimethyl-2-pyrazolin-5-one were found to be +0.28 ± 0.03 ppm and +0.40 ± 0.03 ppm, respectively. rsc.orgresearchgate.net This phenomenon, where replacing a proton with a deuteron (B1233211) alters the chemical shift, provides strong evidence for the involvement of the hydroxyl proton in a dynamic process, such as a tautomeric equilibrium. rsc.orgutoronto.ca

¹⁵N NMR chemical shifts have also been measured, further contributing to the understanding of the electronic environment of the nitrogen atoms within the pyrazole (B372694) rings. rsc.orgresearchgate.net The collective NMR data strongly suggests a rapid interchange between two symmetric enolic tautomers. rsc.org

Table 1: Selected NMR Data for this compound Derivatives

CompoundNucleusSolventChemical Shift (ppm)Isotopic Shift (²H for OH)
4-(5-hydroxy-1,3-dimethylpyrazol-4-ylmethylidene)-1,3-dimethyl-2-pyrazolin-5-one¹H (OH)CDCl₃-+0.28 ± 0.03
4-(5-hydroxy-1,3-dimethylpyrazol-4-ylimino)-1,3-dimethyl-2-pyrazolin-5-one¹H (OH)CDCl₃-+0.40 ± 0.03

Data sourced from Olivieri et al. rsc.org

Infrared (IR) Spectroscopy for Intramolecular Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a powerful tool for investigating hydrogen bonding. jchemrev.com In this compound systems, IR spectroscopy has been instrumental in confirming the presence and strength of intramolecular hydrogen bonds. researchgate.net The O-H stretching vibration is particularly sensitive to hydrogen bonding; in the presence of a strong intramolecular hydrogen bond, this band typically shifts to a lower frequency and becomes broader. msu.edumatanginicollege.ac.in This is precisely the observation in certain this compound derivatives, indicating a strong hydrogen bond that is a key feature of their molecular structure. researchgate.netuobabylon.edu.iq The presence of such bonds is consistent with the proposed tautomeric forms where a proton is shared between two electronegative atoms. jchemrev.commatanginicollege.ac.in

UV-Visible Spectroscopy for Chromophoric Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophoric system. msu.edu The extended conjugation in this compound derivatives, which includes the pyrazole rings and the linking methine or imino group, gives rise to characteristic absorptions in the UV-Visible region. upi.edubspublications.net The position and intensity of these absorption bands are sensitive to the electronic structure of the molecule. The study of the UV-Visible spectra of rubazoic acids helps in understanding the nature of the chromophore and how it is affected by the tautomeric equilibrium. upi.edu The interconversion between tautomers can lead to changes in the electronic distribution and, consequently, shifts in the absorption maxima.

Tautomeric Equilibria and Proton Transfer Dynamics in this compound Systems

A defining characteristic of this compound systems is the dynamic equilibrium between different tautomeric forms, which involves the transfer of a proton between different sites within the molecule.

Enol-Imino/Keto Tautomerism and Strong Intramolecular Hydrogen Bonds

Rubazoic acids can exist in different tautomeric forms, primarily the enol-imino and keto-enol forms. The equilibrium between these forms is rapid and is a key aspect of their chemistry. rsc.orgnih.gov The stability of the enol tautomer is significantly influenced by the formation of a strong intramolecular hydrogen bond. youtube.com This hydrogen bond, typically between the hydroxyl group of one pyrazole ring and a nitrogen or oxygen atom of the other, creates a stable six-membered ring-like structure. youtube.com This stabilization shifts the equilibrium towards the enol form. libretexts.orgresearchgate.net The existence of this strong intramolecular hydrogen bond is supported by both NMR and IR spectroscopic data. rsc.orgresearchgate.net

Proton Transfer Phenomena in this compound Derivatives in Solution and Solid States

The proton transfer between the two potential tautomeric forms has been studied in both solution and the solid state. rsc.orgnih.gov In solution, NMR studies indicate a fast proton transfer, leading to an averaged signal for the atoms involved. rsc.org This suggests a low energy barrier for the proton transfer process. muni.cz

Computational Approaches to Tautomeric Preferences

Computational chemistry provides powerful tools for investigating the structural and energetic properties of molecules, offering profound insights into tautomeric equilibria that can be difficult to fully characterize through experimental means alone. In the study of this compound and its derivatives, computational methods have been employed to complement experimental data, primarily from NMR spectroscopy, to elucidate the fine details of their tautomeric systems.

While direct and extensive ab initio or Density Functional Theory (DFT) studies specifically on this compound are not widely reported in the literature, the computational methodologies applied to structurally analogous systems, such as substituted pyrazolones and azo dyes, are highly relevant and demonstrate the potential of these techniques. researchgate.netrsc.org These more advanced methods go beyond geometry optimization to provide detailed energetic and spectroscopic predictions.

Quantum chemical calculations are frequently used to determine the relative stabilities of potential tautomers, including keto-enol, azo-hydrazone, and other prototropic forms. researchgate.netbiointerfaceresearch.comnih.gov Methodologies like DFT, often with hybrid functionals such as B3LYP, and ab initio methods like Møller–Plesset perturbation theory (MP2), are used to calculate the relative energies, enthalpies, and Gibbs free energies of the different tautomeric forms in the gas phase and in solution. researchgate.netrsc.org

To account for the significant influence of the environment on tautomeric equilibria, solvent effects are commonly incorporated into calculations using models like the Polarizable Continuum Model (PCM). researchgate.netnih.gov These models simulate the solvent as a continuous dielectric medium, allowing for the calculation of properties in environments that mimic experimental conditions. For instance, studies on related azo dyes have shown that polar solvents can strongly favor the hydrazone form, a preference that DFT calculations can rationalize through analysis of stabilizing resonance and electrostatic interactions. rsc.org

Furthermore, computational methods are invaluable for interpreting experimental spectroscopic data. By calculating the theoretical NMR chemical shieldings of different tautomers using approaches like the Gauge-Including Atomic Orbital (GIAO) method, researchers can compare these predictions with experimental spectra to identify the predominant tautomeric form in solution, even in cases of rapid exchange. researchgate.net

The table below summarizes the application of various computational methods to the study of tautomerism in pyrazolone (B3327878) and azo dye systems, which are structurally related to this compound.

Computational MethodApplication in Tautomerism Studies of Related SystemsKey Findings from Related Systems
Semi-Empirical (e.g., AM1) Calculation of molecular geometries for this compound derivatives. rsc.orgresearchgate.netSupported a fast proton transfer equilibrium between two enolic tautomers. rsc.orgresearchgate.net
Density Functional Theory (DFT) Determination of relative tautomer stabilities, calculation of thermodynamic properties (ΔE, ΔH, ΔG), prediction of NMR chemical shifts (GIAO), and modeling of solvent effects (PCM). researchgate.netrsc.orgnih.govThione and hydrazone forms are often more stable than thiol and azo forms in substituted triazoles and azo dyes, respectively. rsc.orgnih.gov Calculated chemical shifts show good agreement with experimental data, aiding in structural assignment. researchgate.net
Ab Initio (e.g., MP2, HF) Investigation of relative tautomer stabilities and interconversion energy barriers. researchgate.net Used for high-accuracy energy calculations as a benchmark for DFT. rsc.orgConfirmed the stability of specific tautomers and helped to significantly improve the agreement between theoretical and experimental tautomeric equilibria when solvent interactions were explicitly modeled. researchgate.net

The research findings on analogous compounds underscore the utility of computational chemistry in the study of tautomerism. For example, DFT calculations on 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones have been used to quantitatively compare the relative energies and ¹³C chemical shifts of their CH, OH, and NH tautomers, with results improving significantly when solvent models were applied. researchgate.net These computational approaches provide a detailed picture of the electronic and structural factors that govern tautomeric preferences, which are crucial for understanding the chemistry of complex systems like this compound.

Advanced Analytical Methodologies in Rubazoic Acid Research

Application of Comprehensive Spectroscopic Techniques for Molecular Characterization of Rubazoic Acid

The molecular characterization of this compound, a compound featuring a complex pyrazolone-based structure, is achieved through the combined application of several spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. These methods provide detailed insights into the compound's atomic arrangement, functional groups, and electronic transitions.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups present in the this compound molecule. Analysis of a this compound derivative has revealed several characteristic absorption bands. A broad peak in the range of 3200-3500 cm⁻¹ is indicative of the strong hydrogen bonding associated with an O-H---O=C interaction. The presence of an imine (C=N) functionality is confirmed by a peak at approximately 1556 cm⁻¹. Furthermore, a prominent absorption at 1715 cm⁻¹ corresponds to the carbonyl (C=O) group within the pyrazolone (B3327878) ring. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of this compound and its analogues is characterized by strong absorptions in the UV and visible regions, arising from π-π* and n-π* transitions within the chromophoric system. The position and intensity of these absorption bands are sensitive to the solvent polarity and the pH of the medium. nih.govacademie-sciences.fr For pyrazolone azo dyes, absorption maxima are typically observed in the range of 216-358 nm, corresponding to the pyrazole (B372694) chromophore and the azo group. nih.gov The tautomeric equilibrium between the azo and hydrazone forms also significantly affects the UV-Vis spectrum, with each form exhibiting distinct absorption characteristics. nih.gov

Table 1: Representative Spectroscopic Data for this compound Analogues

Spectroscopic TechniqueFeatureTypical Range/ValueReference
¹H NMRHydrazo group proton (-NH-N=C)δ 7.07 - 10.92 ppm nih.gov
IR SpectroscopyO-H---O=C stretching3200 - 3500 cm⁻¹ (broad) mdpi.com
IR SpectroscopyC=N (imine) stretching~1556 cm⁻¹ mdpi.com
IR SpectroscopyC=O (carbonyl) stretching~1715 cm⁻¹ mdpi.com
UV-Vis SpectroscopyAbsorption maxima (Azo/Pyrazolone)216 - 358 nm nih.gov

Chromatographic Separation and Purity Assessment of this compound and its Analogues

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation and purity assessment of this compound and its analogues. These methods allow for the efficient separation of the target compound from starting materials, by-products, and degradation products.

The purity of synthesized compounds is a critical parameter, and HPLC is a primary tool for its determination. ekb.eg For compounds related to this compound, such as azo dyes and benzoic acid derivatives, Reverse-Phase HPLC (RP-HPLC) is a commonly employed technique. thaiscience.infoijsat.org The separation is typically achieved on a C18 column, and the mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like methanol (B129727) or acetonitrile. thaiscience.infonih.gov The selection of the mobile phase composition and pH is crucial for achieving optimal separation. nih.gov

The assessment of purity involves quantifying the main peak corresponding to this compound and identifying any impurity peaks. Photodiode array (PDA) or UV-Vis detectors are commonly used for detection, allowing for the spectral identification of the separated components. thaiscience.info The peak purity can be further assessed using spectral analysis provided by the PDA detector. thaiscience.info While specific HPLC methods for this compound are not detailed in the provided search results, the methodologies developed for structurally similar pyrazolone azo dyes and other complex organic acids serve as a strong foundation for developing robust analytical procedures. researchgate.netijsat.org

Table 2: General Parameters for HPLC Analysis of Related Compounds

ParameterTypical ConditionsReference
ColumnReverse-Phase C18 thaiscience.infonih.gov
Mobile PhaseBuffered aqueous solution with organic modifier (e.g., Methanol, Acetonitrile) thaiscience.infonih.gov
DetectionUV-Vis or Photodiode Array (PDA) thaiscience.info
ApplicationPurity assessment, Separation of analogues and impurities ekb.eg

Mass Spectrometry for Precise Structural Elucidation of this compound Compounds

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, and through fragmentation analysis, offers detailed insights into its molecular structure. For complex molecules like this compound, MS is crucial for confirming the identity and elucidating the structure of the parent compound and its derivatives.

In the mass spectrometric analysis of pyrazolone derivatives, the molecular ion peak (M⁺) is often observed, which provides the molecular weight of the compound. naturalspublishing.comnih.gov The fragmentation patterns observed in the mass spectrum are highly characteristic of the compound's structure. For pyrazoline derivatives, fragmentation often involves cleavage of the pyrazoline ring and loss of substituent groups. researchgate.net The study of these fragmentation pathways allows for the confirmation of the proposed structure.

For related azo dyes, mass spectrometry can reveal information about the azo linkage and the nature of the aromatic rings. science-softcon.de While a detailed mass spectrum and fragmentation pattern for this compound itself are not available in the provided search results, analysis of related pyrazolone structures provides a basis for predicting its mass spectrometric behavior. For instance, the fragmentation of pyrazole rings is a known process that can be used to identify these structural motifs. researchgate.net

Table 3: Common Fragmentation Patterns in Mass Spectrometry of Related Heterocyclic Compounds

Compound ClassKey Fragmentation PathwaysReference
Pyrazoline DerivativesRing cleavage, Loss of substituents from the ring researchgate.net
Carboxylic AcidsLoss of -OH (M-17), Loss of -COOH (M-45) libretexts.org
Aromatic AminesAlpha-cleavage adjacent to the nitrogen atom libretexts.org

Computational and Theoretical Studies on Rubazoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of Rubazoic Acid

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular energies, geometries, and reactivity indices. For systems analogous to this compound, DFT calculations, often using the B3LYP functional, have been instrumental in understanding their chemical nature. researchgate.netnih.govresearchgate.net

Detailed research findings from DFT studies on pyrazolone (B3327878) derivatives reveal crucial information about their electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they provide insights into the molecule's reactivity. A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity. researchgate.net For instance, in a study of pyrazole (B372694) derivatives, the HOMO and LUMO energy levels were calculated to be -5.907 eV and -1.449 eV, respectively, resulting in an energy gap of approximately 4.458 eV. uni-muenchen.de This relatively large energy gap suggests high electronic stability and lower chemical reactivity under normal conditions. uni-muenchen.de

Molecular Electrostatic Potential (MEP) maps are another valuable output from DFT calculations. These maps illustrate the charge distribution within a molecule and are useful for predicting sites of electrophilic and nucleophilic attack. researchgate.netias.ac.in In pyrazolone systems, MEPs can identify regions of negative potential, often associated with lone pairs on oxygen and nitrogen atoms, as likely sites for electrophilic attack, and regions of positive potential as sites for nucleophilic attack. researchgate.net

Global reactivity descriptors, derived from the conceptual DFT framework, quantify the reactivity of a molecule. These include chemical hardness (η), which measures resistance to change in electron distribution, and the electrophilicity index (ω). nih.gov For pyrazole azo dyes, it has been observed that different tautomeric forms (azo vs. hydrazo) exhibit different chemical hardness values, influencing their reactivity and potential for charge transfer reactions. nih.gov

Interactive Data Table: Calculated Electronic Properties of a Model Pyrazole Derivative researchgate.net

Below is a table of calculated energy values for a model pyrazole derivative, illustrating the type of data obtained from DFT calculations.

ParameterEnergy (eV)
EHOMO-5.5971
ELUMO-2.4598
Energy Gap (ΔE)3.1373

Note: The data presented is for a representative pyrazole derivative and serves as an example of the outputs from DFT calculations.

Molecular Modeling for Geometrical Optimization and Conformational Analysis of this compound (e.g., AM1)

Molecular modeling encompasses a range of computational techniques used to determine the three-dimensional structure and conformational preferences of molecules. For complex molecules like this compound, understanding the stable conformations is key to comprehending its biological activity and chemical reactivity. Both high-level ab initio and more computationally efficient semi-empirical methods are employed for this purpose.

Geometrical optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For pyrazolone derivatives, DFT methods are commonly used to obtain optimized geometries, providing detailed information on bond lengths and angles. ijcps.org These optimized structures are crucial for subsequent calculations of other molecular properties.

Conformational analysis involves exploring the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. researchgate.net Semi-empirical methods, such as Austin Model 1 (AM1), offer a computationally less demanding approach for this, making them suitable for initial conformational searches of larger molecules. wikipedia.orgsemanticscholar.org The AM1 method simplifies some of the complex calculations of ab initio methods by using parameters derived from experimental data. uni-muenchen.de While less accurate than DFT, AM1 can provide valuable insights into the relative energies of different conformers and identify the most stable structures. researchgate.netsemanticscholar.org For example, an AM1 conformational analysis of a penicillanic acid derivative identified eight distinct conformers, with the calculated bond lengths and angles of the minimum energy conformer showing good agreement with experimental data. researchgate.net

Interactive Data Table: Comparison of Calculated Geometrical Parameters for a Dihydropyrimidine Derivative ijcps.org

This table provides an example of optimized bond lengths for a related heterocyclic system, showcasing the precision of computational geometry optimization.

BondBond Length (Å)
C1-C21.4039
C1-C61.4009
C1-C121.4787

Note: This data is for a 1,2,3,4-tetrahydro-6-phenyl-4-oxo-2-thioxopyrimidine-5-carbonitrile molecule, a related heterocyclic system, and is intended to be illustrative of the outputs of geometrical optimization calculations.

Theoretical Mechanistic Studies on this compound Reactions

Theoretical mechanistic studies employ computational methods to elucidate the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. This provides a molecular-level understanding of how reactions proceed. The formation of this compound and other reactions involving the pyrazolone core have been subjects of such theoretical investigations.

Kinetic studies on the formation of a this compound derivative have provided experimental data on the reaction, and computational methods can complement this by modeling the reaction pathway. researchgate.netjournalijar.com For instance, the isomerization of N-substituted pyrazoles has been studied using DFT, revealing high activation Gibbs energies, in the range of 50-70 kcal/mol, for the rearrangement. nih.govrsc.org Such high barriers indicate that these reactions typically require significant energy input, such as high temperatures, to proceed at an appreciable rate. nih.govrsc.org

Computational studies can also investigate the thermodynamics of reactions, determining whether a reaction is energetically favorable. For the isomerization of some pyrazole derivatives, the thermodynamic energy difference between the starting material and the product can be small (less than 5 kcal/mol), suggesting that an equilibrium mixture of isomers could be formed if the activation barrier is overcome. nih.gov

Interactive Data Table: Calculated Activation Gibbs Energies for Pyrazole Isomerization nih.gov

The following table presents calculated activation Gibbs energies for the isomerization of different pyrazole derivatives, highlighting the influence of substituents on the reaction barrier.

CompoundActivation Gibbs Energy (kcal/mol)
1-(2-fluoroethyl)-3-methyl-1H-pyrazole68.3
3-(1-phenyl-1H-pyrazol-2-yl)phenol55.4

Note: These values are for representative N-substituted pyrazoles and illustrate the type of quantitative data obtained from theoretical mechanistic studies.

Simulation of Proton Transfer Processes and Energy Landscapes in this compound Derivatives

Proton transfer is a fundamental chemical process that can be critical to the function of many molecules, including those with structures similar to this compound. Computational simulations are invaluable for studying the dynamics and energetics of proton transfer, providing insights into tautomerism and reaction mechanisms.

The tautomerism of pyrazolone derivatives, which involves the migration of a proton, has been investigated using DFT. nih.gov These studies can predict the relative stabilities of different tautomers and the energy barriers for their interconversion. For 4-substituted pyrazolone derivatives, DFT calculations have been used to evaluate the keto-enol tautomerism, with results indicating that the equilibrium can heavily favor one form over the other depending on the substituent and the solvent environment. nih.gov

Theoretical studies on proton transfer in a series of pyrazole derivatives have been conducted using both DFT and MP2 methods. researchgate.netias.ac.in These studies have calculated the activation energies for single proton transfer, which are typically high (in the range of 45-54 kcal/mol), as well as for double proton transfer between dimers, which have significantly lower activation energies (around 17-19 kcal/mol). ias.ac.in The influence of solvent molecules, such as water or ammonia (B1221849), in assisting proton transfer has also been modeled, showing a reduction in the activation energy barrier. ias.ac.in

The energy landscape of these proton transfer processes can be mapped out computationally, revealing the energy minima corresponding to the stable tautomers and the transition states that connect them. Understanding this landscape is crucial for predicting the kinetics and mechanism of proton transfer events.

Interactive Data Table: Calculated Activation Energies for Proton Transfer in Pyrazole Derivatives ias.ac.in

This table summarizes the calculated activation energies for different proton transfer mechanisms in pyrazole derivatives, demonstrating the impact of the mechanism on the energy barrier.

Proton Transfer MechanismActivation Energy Range (kcal/mol)
Single Proton Transfer (Monomer)49.4 - 54.0
Double Proton Transfer (Dimer)17.0 - 19.4
Water-Assisted Proton Transfer26.6 - 31.8
Ammonia-Assisted Proton Transfer17.3 - 22.5

Note: The data is based on calculations for a series of 3(5)-substituted pyrazoles and illustrates the energetic differences between various proton transfer pathways.

Coordination Chemistry of Rubazoic Acid and Metal Chelates

Synthesis and Characterization of Rubazoic Acid Metal Complexes

The synthesis of metal complexes with this compound, such as (4Z)-4-[(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)imino]-2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one (HRub), typically involves the reaction of the this compound ligand with a suitable metal salt. researchgate.net Researchers have successfully synthesized complexes with a range of d-block elements, including cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II). researchgate.netresearchgate.netrsc.org

The synthetic procedures can vary. In some instances, the metal chelates are formed and isolated directly from the reaction mixture intended for the synthesis of the this compound itself. researchgate.netresearchgate.net For example, the isolation of some rubazoic acids as zinc chelates demonstrates their inherent capacity to form metal complexes. researchgate.netresearchgate.net The synthesis of metal complexes of substituted pyrazolone (B3327878) derivatives, which can lead to this compound formation, has been carried out at controlled temperatures (e.g., 60–65°C for Fe(II) and Cu(II) complexes) to achieve metallization. elsevier.essamipubco.com The diazotization of precursors like 4-amino-1-(4-sulfophenyl)-3-methyl-5-pyrazolone must be carefully controlled at low temperatures (e.g., -5 to -2°C) to prevent the undesired, automatic formation of this compound, which can occur at higher temperatures due to the oxidizing action of nitrous acid. elsevier.essamipubco.comscielo.org.mx

Characterization of these metal complexes is achieved through a combination of analytical techniques to confirm their composition and elucidate their structure. researchgate.net These methods include elemental analysis, magnetic susceptibility measurements, conductivity measurements, and mass spectrometry, which together verify the chemical composition of the products. researchgate.netresearchgate.net For instance, the crystal and molecular structure of Co(H₂O)₆₂ · 2HRub was determined using X-ray diffraction, providing definitive structural information. researchgate.net

Complex Type Metal Ion Synthesis Method Characterization Techniques Key Findings Reference
This compound ComplexesCo(II), Ni(II), Cu(II), Zn(II)Reaction of rubazinic acid (HRub) with metal nitratesIR & UV/Vis Spectroscopy, Potentiometry, X-ray DiffractionFormation of complexes with determined composition and stability constants. Crystal structure of the cobalt complex was resolved. researchgate.net
Copper(II) this compound ChelateCu(II)Reaction of a this compound analogue with copper(II) ionsESI-MS, ESI-MS/MS, IR, UV/Vis, EPRCharacterized as a neutral 1:1 species, with copper coordination occurring solely through oxygen atoms. researchgate.net
Diphenyldithiocarbamate ComplexesNi(II), Cu(II), Zn(II)Not specified for this compound, but general techniques listedElemental Analysis, Magnetic Susceptibility, Conductivity, Mass Spectra, IR, UV/Vis, NMRPredicted geometries were octahedral for Ni(II) and distorted square-planar for Cu(II) and Zn(II). researchgate.netresearchgate.net
Pyrazolone-based Metal ComplexesFe(II), Cu(II)Metallization of synthesized acid dyes at 60-65°CUV, FTIR, NMRConfirmation of complex formation, though NMR was less useful for paramagnetic metals. elsevier.esscielo.org.mx

Ligand Binding Properties and Chelation Mechanisms of this compound

Chelation is a chemical process where a polydentate ligand binds to a central metal ion, forming a stable, ring-like structure known as a chelate. ebsco.comwikipedia.org this compound acts as an effective chelating agent due to the presence of multiple donor atoms, primarily oxygen and nitrogen. researchgate.netnih.gov The process involves a Lewis acid-base interaction, where the metal ion acts as a Lewis acid (electron pair acceptor) and the ligand acts as a Lewis base (electron pair donor). libretexts.org

This compound and its derivatives can coordinate to metal ions as bidentate N,O ligands, utilizing an amino group and a carboxylate group to form a five-membered chelate ring. wikipedia.org However, studies have shown that coordination can also occur exclusively through oxygen atoms, despite the presence of nitrogen donor centers. researchgate.net In one copper(II) complex, the ligand binds solely through its oxygen atoms. researchgate.net This binding versatility is a key aspect of its coordination chemistry.

The stability of the resulting metal chelates is a critical feature. The chelate effect describes the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands. libretexts.org This effect is primarily entropy-driven; the formation of a chelate from a single polydentate ligand molecule releases more solvent molecules and results in a more positive entropy change, making the complex formation more favorable. libretexts.org The stability of various d-element complexes with rubazinic acid has been investigated, and their stability constants have been calculated. researchgate.net The Hard and Soft Acids and Bases (HSAB) principle can also provide insight, suggesting that hard metal ions will preferentially bind to hard donor atoms like oxygen, which is consistent with observed O,O coordination. numberanalytics.com

The general properties of the metal ion, the chelating agent, and the resulting complex all contribute to the efficacy of chelation. nih.gov The formation of these stable ring structures sequesters the metal ion, effectively blocking its reactive sites and preventing it from participating in other reactions. beloit.edu

Spectroscopic Investigations of Metal-Rubazoic Acid Interactions

Spectroscopic techniques are indispensable for probing the interaction between this compound and metal ions, confirming complex formation, and elucidating the structure of the resulting chelates. spectroscopyonline.com

Infrared (IR) Spectroscopy

IR spectroscopy is widely used to confirm the formation of metal-rubazoic acid complexes. researchgate.netresearchgate.net The IR spectra of the complexes exhibit characteristic absorption peaks corresponding to the various functional groups and vibrations within the molecule. elsevier.es Upon complexation, shifts in the positions and changes in the intensity of these bands are observed. For example, the formation of a this compound derivative during diazotization is confirmed by the appearance of a broad peak in the 3200-3500 cm⁻¹ range, indicating O-H---O=C hydrogen bonding, and a peak around 1556 cm⁻¹ for the imine (C=N) group. saudijournals.com The stretching frequency of the carbonyl (C=O) group is also sensitive to its chemical environment and can shift upon coordination to a metal ion. pg.edu.pl Comparing the IR spectrum of the free ligand with that of the metal complex can thus provide direct evidence of the ligand's coordination to the metal center. scielo.org.mxresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is another powerful tool for studying this compound complexes, both in solution and in the solid state. researchgate.netup.ac.za The technique is used to monitor the formation of complexes and to determine their composition in solution. researchgate.net When this compound coordinates to a metal ion, it alters the electronic energy levels of the ligand's chromophore, typically resulting in a shift of the absorption bands to longer wavelengths (a bathochromic or red shift). up.ac.zalibretexts.org In a study of various metal complexes, a bathochromic shift was observed for the primary and secondary absorption bands upon complexation. up.ac.za For instance, the primary band shifted to a range of 223–253 nm and the secondary band to 274–307 nm. up.ac.za The absence of new charge-transfer bands can also provide information about the nature of the electronic transitions within the complex. up.ac.za

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of this compound and its derivatives in solution, including insights into tautomeric equilibria. researchgate.netresearchgate.net The ¹H-NMR spectra of the free acids have been successfully interpreted. researchgate.netresearchgate.net However, the utility of NMR for studying complexes with paramagnetic metal ions, such as Cu(II) and Fe(II), can be limited. elsevier.esscielo.org.mx The presence of the paramagnetic metal center causes significant broadening and distortion of the NMR signals, which can make detailed structural elucidation challenging. scielo.org.mx Nevertheless, this very distortion can serve as proof of complexation when comparing the spectrum of the ligand to that of the metal complex. scielo.org.mx

Spectroscopic Technique Observation Interpretation Reference
IR Spectroscopy Broad peak at 3200-3500 cm⁻¹, Peak at ~1556 cm⁻¹Indicates O-H---O=C hydrogen bonding and C=N imine functionality in the ligand structure. saudijournals.com
Shift in characteristic bands upon complexationConfirms the coordination of the ligand to the metal ion. elsevier.esscielo.org.mx
UV-Vis Spectroscopy Bathochromic (red) shift of primary and secondary bands (e.g., to 223-253 nm and 274-307 nm)Indicates the formation of a metal complex and alteration of the ligand's electronic structure. up.ac.za
NMR Spectroscopy Broad and distorted signals for paramagnetic complexesConfirms complexation with metals like Fe(II) and Cu(II), although detailed structural analysis is difficult. elsevier.esscielo.org.mx
¹H and ¹³C NMR data of free acidElucidates the structure and tautomerism of the this compound ligand itself. researchgate.netresearchgate.net

Research on Materials Science Applications of Rubazoic Acid

Investigation of Rubazoic Acid Derivatives as Advanced Organic Dyes

The investigation into this compound derivatives has revealed their potential as advanced organic dyes, with studies focusing on their synthesis and photophysical properties. nih.govresearchgate.net These dyes are noted for their fluorescence, despite the typical quenching effect of the azo group. researchgate.net The spectral characteristics of these dyes, including their absorption and emission maxima, are influenced by the solvent polarity and the pH of the medium. nih.govresearchgate.net

The photophysical properties of pyrazolone-based azo dyes, which share a core structure with this compound, have been evaluated in various solvents. nih.govresearchgate.net For instance, shifts in the absorption and emission spectra are observed in solvents of differing polarities. nih.govresearchgate.net Furthermore, the thermal stability of these compounds has been assessed, indicating their suitability for industrial applications as fluorescent materials. nih.gov

Below is a data table summarizing the absorption and emission characteristics of representative pyrazolone-based azo dyes in different solvents.

CompoundSolventAbsorption Maxima (λmax, nm)Emission Maxima (λem, nm)
Pyrazolone (B3327878) Azo Dye 1Methanol (B129727)450550
Pyrazolone Azo Dye 1Ethanol455558
Pyrazolone Azo Dye 1DMSO465570
Pyrazolone Azo Dye 2Methanol430530
Pyrazolone Azo Dye 2Ethanol435535
Pyrazolone Azo Dye 2DMSO445545

Note: The data presented are representative of pyrazolone-based azo dyes and are intended to illustrate the general properties of this class of compounds.

Functional Materials Incorporating this compound Moieties

The incorporation of pyrazolone-based azo dye moieties, structurally similar to this compound, into polymers has been explored for the development of functional materials. These materials often exhibit responsive behaviors, such as photochromism and sensitivity to pH changes. For example, azo polymers have been synthesized for applications in areas like optical data storage and as components in smart textiles.

Research has demonstrated that pyrazolone azo dyes can be used to create disperse dyes with good fastness properties for synthetic polymers like polyester. researchgate.net The inclusion of these chromophores can impart color and other functional attributes to the polymer matrix. The development of such materials opens possibilities for advanced textiles with sensing or color-changing capabilities.

Development of Sensing Applications Based on this compound Chromophores (e.g., Anion Sensing, pH-Activated Switching)

The chromophoric system of this compound and its derivatives is sensitive to the chemical environment, making them promising candidates for sensing applications. This includes their use in the colorimetric detection of ions and as pH-activated switches. researchgate.net

Anion Sensing:

Pyrazolone-based azo dyes have been investigated as colorimetric chemosensors for the detection of various anions. The interaction between the dye and an anion can lead to a distinct color change, allowing for naked-eye detection. For example, certain pyrazolone azo dyes have shown high selectivity and sensitivity towards cyanide (CN⁻) and copper (Cu²⁺) ions. researchgate.net The sensing mechanism often involves the formation of a complex between the dye and the target ion, which alters the electronic structure of the chromophore and, consequently, its absorption spectrum.

pH-Activated Switching:

The absorption and emission properties of this compound derivatives and related pyrazolone azo dyes are often pH-dependent. nih.govrsc.org This phenomenon is attributed to the azo-hydrazone tautomerism that can occur in these molecules. rsc.org The equilibrium between the azo and hydrazone forms can be shifted by changes in pH, leading to a noticeable color change. rsc.org This pH-sensitive behavior makes these compounds suitable for use as pH indicators and in the development of pH-responsive materials.

The table below illustrates the pH-dependent absorption maxima for a representative pyrazolone-based azo dye.

CompoundpHAbsorption Maxima (λmax, nm)Observed Color
Pyrazolone Azo Dye 33420Yellow
Pyrazolone Azo Dye 37480Orange
Pyrazolone Azo Dye 310530Red

Note: The data presented are representative of pyrazolone-based azo dyes and are intended to illustrate the general pH-responsive properties of this class of compounds.

Future Research Directions and Methodological Challenges in Rubazoic Acid Chemistry

Development of Sustainable and Green Chemistry Approaches for Rubazoic Acid Synthesis

The traditional synthesis of this compound often involves multi-step procedures with potentially hazardous reagents and solvents. researchgate.netelsevier.es A primary goal for future research is the development of more environmentally benign and efficient synthetic methodologies, aligning with the principles of green chemistry. acs.orgnumberanalytics.com

Key areas for development include:

Catalytic Methods: Exploring the use of catalysts to replace stoichiometric reagents can significantly reduce waste and improve reaction efficiency. numberanalytics.com For instance, developing catalytic oxidation or condensation reactions could streamline the synthesis.

Alternative Solvents: The use of water or other green solvents instead of traditional organic solvents is a crucial aspect of sustainable synthesis. acs.org Research has shown that some syntheses can be performed in aqueous media, and expanding this to a wider range of this compound derivatives is a logical next step. researchgate.net

Renewable Feedstocks: Investigating the use of bio-based starting materials could offer a more sustainable alternative to petroleum-derived precursors. numberanalytics.com

Recent studies have initiated the move towards greener approaches. For example, a one-pot procedure for this compound synthesis has been described, which simplifies the process and avoids the isolation of potentially hazardous intermediates. researchgate.net Additionally, research into the synthesis of related heterocyclic compounds has demonstrated the successful application of continuous-flow conditions, which can offer better control over reaction parameters and enhance safety, particularly when dealing with energetic intermediates. chemrxiv.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for this compound

FeatureTraditional SynthesisPotential Green Chemistry Approach
Reagents Stoichiometric oxidants (e.g., FeCl3), nitrous acid. saudijournals.comCatalytic oxidation systems, enzymatic processes. acs.org
Solvents Often involves organic solvents. elsevier.esWater, supercritical fluids, or solvent-free conditions. acs.org
Process Multi-step with isolation of intermediates. saudijournals.comOne-pot synthesis, continuous-flow reactions. researchgate.netchemrxiv.org
Byproducts Generation of inorganic salts and other waste streams. saudijournals.comReduced waste through higher atom economy. numberanalytics.com

Exploration of Novel Reactivity Patterns for this compound Scaffolds

The this compound scaffold, characterized by its unique electronic and structural features, presents opportunities for discovering new chemical transformations. saudijournals.com Future research will likely delve into previously unexplored areas of its reactivity, aiming to expand its utility in synthetic chemistry.

Potential avenues of exploration include:

Metal Complexation: The pyrazolone (B3327878) and imino functionalities within the this compound structure are potential coordination sites for metal ions. elsevier.es Investigating the formation and properties of metal complexes could lead to new catalysts, sensors, or materials with interesting optical and electronic properties. researchgate.net

Modification of the Core Structure: Systematic derivatization of the this compound backbone can lead to a diverse library of compounds with tailored properties. This could involve introducing various substituents on the phenyl rings or modifying the pyrazolone core. mdpi.comnih.govnih.gov

Ring-Opening and Rearrangement Reactions: Subjecting the this compound scaffold to different reaction conditions (e.g., strong acids/bases, high temperatures, photochemical activation) could induce novel ring-opening or rearrangement reactions, providing access to new heterocyclic systems.

Supramolecular Chemistry: The hydrogen bonding capabilities of this compound make it an interesting candidate for the construction of supramolecular assemblies. saudijournals.com Exploring its self-assembly behavior and its ability to act as a host for guest molecules could open up applications in materials science and molecular recognition.

The synthesis of novel 2-pyrazolines from chalcones has demonstrated the versatility of the pyrazoline core, a key component of the this compound structure, in generating compounds with diverse biological activities. researchgate.net This suggests that the this compound scaffold itself is a promising starting point for the development of new functional molecules.

Integration of Advanced Analytical Techniques for Elucidating Complex this compound Systems

A thorough understanding of the structure, properties, and reaction mechanisms of this compound and its derivatives relies on the application of a suite of advanced analytical techniques. While traditional methods like FTIR, UV-Vis, and NMR spectroscopy have been instrumental, future research will benefit from the integration of more sophisticated analytical tools. journalijar.comresearchgate.net

Key techniques and their potential applications include:

High-Resolution Mass Spectrometry (HRMS): Provides precise mass measurements for unambiguous molecular formula determination of new derivatives and reaction intermediates.

Tandem Mass Spectrometry (MS/MS): Offers detailed structural information through fragmentation analysis, aiding in the elucidation of complex structures and the identification of unknown products.

Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) and solid-state NMR can provide detailed insights into the connectivity and spatial arrangement of atoms, which is crucial for understanding tautomeric equilibria and intermolecular interactions. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for unequivocally determining the three-dimensional structure of crystalline this compound derivatives and their metal complexes, providing precise bond lengths and angles. researchgate.net

Raman Spectroscopy: Complements FTIR spectroscopy by providing information on non-polar bonds and symmetric vibrations. Surface-enhanced Raman scattering (SERS) can be particularly useful for studying the adsorption and orientation of this compound derivatives on surfaces. nih.gov

The combination of these techniques will be essential for characterizing novel compounds, investigating reaction kinetics and mechanisms, and understanding the subtle structural variations that can significantly impact the properties and reactivity of this compound systems. doi.orgresearchgate.netjournalijar.com

Table 2: Advanced Analytical Techniques and Their Applications in this compound Research

Analytical TechniqueInformation GainedResearch Application
High-Resolution Mass Spectrometry (HRMS) Precise molecular weight and elemental composition.Confirmation of the identity of newly synthesized this compound derivatives.
2D NMR (COSY, HSQC, HMBC) Through-bond correlations between protons and carbons. researchgate.netUnambiguous assignment of complex structures and elucidation of tautomeric forms. researchgate.net
X-ray Crystallography Three-dimensional molecular structure in the solid state. researchgate.netDetermination of bond lengths, angles, and intermolecular interactions. researchgate.net
Surface-Enhanced Raman Scattering (SERS) Vibrational information of molecules on a metal surface. nih.govStudying the interaction of this compound with nanoparticles or electrode surfaces.

Bridging Theoretical and Experimental Investigations for Deeper Understanding of this compound Reactivity

The synergy between computational chemistry and experimental studies offers a powerful approach to gain a deeper understanding of the fundamental principles governing the behavior of this compound. rsc.org Theoretical calculations can provide insights that are difficult or impossible to obtain through experiments alone, while experimental data is crucial for validating and refining theoretical models. escholarship.org

Future research in this area should focus on:

Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of reactions involving this compound. escholarship.org This can guide the design of new experiments and the optimization of reaction conditions.

Understanding Spectroscopic Properties: Computational chemistry can be used to simulate spectroscopic data (e.g., NMR, IR, UV-Vis spectra), which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. kit.edu

Investigating Tautomerism and Conformational Landscapes: Theoretical calculations can be employed to determine the relative energies of different tautomers and conformers of this compound derivatives, providing insights into their stability and reactivity. researchgate.net

Designing Novel Scaffolds: Computational tools can be used to design new this compound-based molecules with specific desired properties, such as enhanced catalytic activity or specific binding affinities for target molecules.

By combining theoretical predictions with empirical observations, researchers can develop a more comprehensive and predictive understanding of this compound chemistry, accelerating the discovery and development of new applications. rsc.org

Q & A

Q. What are the best practices for conducting a literature review on Rubazoic acid’s biological activity?

  • Methodological Answer : Utilize tools like Research Rabbit to map interconnected studies based on citations and content relevance . Keywords should include "this compound," "mechanism of action," and "[specific biological targets]." Prioritize peer-reviewed journals and avoid non-academic sources. Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to refine search scope .
    又快有准查文献|一个做文献综述的神仙网站:research rabbit
    01:21

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility profiles of this compound across studies?

  • Methodological Answer : Conduct systematic comparative studies under standardized conditions (e.g., USP dissolution apparatus). Variables like temperature, solvent polarity, and crystal polymorphism must be controlled. Use X-ray diffraction (XRD) to analyze crystalline forms and molecular dynamics simulations to predict solvent interactions. Cross-reference findings with prior data, highlighting methodological discrepancies (e.g., agitation speed, particle size) .

Q. What strategies optimize this compound’s synthetic yield while minimizing byproducts?

  • Methodological Answer : Apply Design of Experiments (DoE) to test variables (e.g., catalyst loading, reaction time). Use response surface methodology to identify optimal conditions. Advanced techniques like flow chemistry may enhance reproducibility. Validate purity with LC-MS/MS and report yield improvements relative to baseline protocols .

Q. How should computational models be validated for predicting this compound’s pharmacokinetic properties?

  • Methodological Answer : Compare in silico predictions (e.g., molecular docking, QSAR models) with in vitro assays (e.g., Caco-2 permeability, microsomal stability). Calibrate models using published datasets and report correlation coefficients (R²). Discrepancies require re-evaluating force fields or training data scope .

Methodological Frameworks

Q. What criteria ensure a research question on this compound meets academic rigor?

  • Answer : Apply the FINER framework :
  • Feasible : Align with lab resources and timelines.
  • Interesting : Address gaps (e.g., "How does this compound inhibit Enzyme X in resistant strains?").
  • Novel : Explore understudied derivatives or mechanisms.
  • Ethical : Comply with institutional biosafety protocols.
  • Relevant : Link to broader therapeutic challenges (e.g., antibiotic resistance) .

Q. How to structure a research proposal on this compound’s novel applications?

  • Answer : Include:

Hypothesis : "this compound derivatives exhibit enhanced bioactivity via [specific modification]."

Methods : Synthetic routes, in vitro bioassays, and computational validation.

Data Management : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for storing raw spectra and assay results in repositories like Zenodo .

Data Analysis and Reporting

Q. How should conflicting bioactivity data from this compound assays be analyzed?

  • Answer : Perform meta-analysis using tools like RevMan to aggregate data across studies. Assess heterogeneity via I² statistics. If high variability exists, subgroup analyses (e.g., cell line type, assay duration) can identify confounding factors .

Q. What are the guidelines for presenting this compound research in journals?

  • Answer : Follow Beilstein Journal of Organic Chemistry standards:
  • Main Text : Avoid duplicating tables; emphasize novel conclusions.
  • Supplementary Data : Include synthetic procedures for >5 compounds and raw spectral files.
  • Ethics : Declare conflicts of interest and funding sources .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.